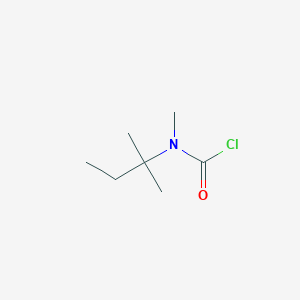
6-(3,5-diméthylpipéridin-1-yl)-2-méthylpyrimidin-4-amine
Vue d'ensemble
Description
6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine , also known by its chemical structure, is a compound with the following IUPAC name: 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine . It is a synthetic organic molecule with potential pharmacological applications. The compound’s molecular formula is C₁₀H₂₂N₂ , and its molar mass is approximately 243.22 g/mol .
Applications De Recherche Scientifique
Applications agricoles
Le composé est lié aux amides de la plante de Piper, qui ont montré un potentiel dans le contrôle de la production et de la croissance de souches fongiques qui causent des maladies des plantes. Ils présentent également des propriétés insecticides contre les ravageurs agricoles .
Applications pharmaceutiques
Les amides de la plante de Piper, y compris les dérivés du composé en question, ont démontré diverses propriétés thérapeutiques pour le traitement des maladies humaines. Ces propriétés incluent des activités anti-aflatoxigéniques, des activités antiparasitaires, des propriétés anticancéreuses, des activités antiplaquettaires et des activités anti-inflammatoires .
Découverte de médicaments
Le composé est utilisé dans la recherche scientifique, en particulier dans la découverte de médicaments. Ses propriétés uniques en font un matériau polyvalent dans le développement de nouveaux médicaments.
Catalyse
Science des matériaux
Le composé est également utilisé en science des matériaux en raison de ses propriétés uniques.
Mécanisme D'action
The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine is still not fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine increases the levels of acetylcholine in the body, which can lead to increased nerve transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine are still being studied. It is believed that the compound has an inhibitory effect on the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine. This can lead to increased nerve transmission and improved cognitive function. Additionally, 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine has been shown to have anti-inflammatory and anti-oxidant properties, which can have beneficial effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine in laboratory experiments has both advantages and limitations. One advantage is that the compound is relatively easy to synthesize, and it can be used in a variety of experiments. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound has some limitations, such as its low solubility in water and its low potency.
Orientations Futures
The future directions for 6-(3,5-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new drugs, as well as in the synthesis of new compounds. Additionally, the compound could be used to study the structure-function relationship of enzymes and to investigate the mechanisms of action of drugs. Finally, the compound could be used to develop new methods for synthesizing organic compounds.
Propriétés
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXMOMIMIZWBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(2,4,6-trimethylphenyl)methyl]oxolan-3-amine](/img/structure/B1470562.png)
![4-Chloro-2-methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1470564.png)
![1-{[(2-Methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1470565.png)





